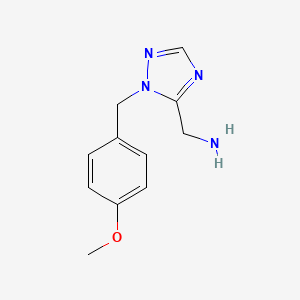

(1-(4-甲氧基苄基)-1H-1,2,4-三唑-5-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methoxybenzylamine is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It is also used as a fine chemical intermediate .

Synthesis Analysis

There is a report on the synthesis of a related compound, (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline [(S)-1-(4-methoxybenzyl)-OHIQ, (S)-1a], which is a key synthetic intermediate in the industrial production of dextromethorphan . A new cyclohexylamine oxidase discovered by genome mining, named CHAO CCH12-C2, was able to completely deracemize 100 mM 1a under Turner’s deracemization conditions to afford (S)-1a in 80% isolated yield and 99% ee at a semipreparative scale (0.4 mmol) .

Chemical Reactions Analysis

In a study, power ultrasound efficiently facilitated the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) 1 in providing protected phenolic ether intermediates for organic synthesis .

Physical and Chemical Properties Analysis

4-Methoxybenzylamine has a molecular weight of 137.18, a melting point of -10°C, a boiling point of 236-237 °C (lit.), a density of 1.05 g/mL at 25 °C (lit.), and is highly soluble in water .

科学研究应用

合成方法和表征

- 该化合物及其衍生物通常通过 1,3-偶极环加成反应、多步反应或其他特定的合成途径合成。这些过程使用核磁共振波谱、元素分析和质谱数据等技术进行表征,以确定它们的结构 (Aouine、El Hallaoui 和 Alami,2014)。

生物活性及应用

- 已研究了 (1-(4-甲氧基苄基)-1H-1,2,4-三唑-5-基)甲胺的各种衍生物的生物活性。研究表明在诸如抗菌活性、脂肪酶和 α-葡萄糖苷酶抑制以及抗癌评估等领域具有潜力。这些活性对于开发新的治疗剂非常重要 (Bekircan 等,2015), (Thomas、Adhikari 和 Shetty,2010)。

电子和分子性质

- 研究包括探索这些化合物的电子性质、热力学参数、几何性质和分子静电势。这些研究对于理解它们与生物系统的相互作用以及在药物设计中的潜在应用至关重要 (Medetalibeyoğlu、Beytur 和 Yüksek,2018)。

作为酶抑制剂的潜力

- 一些研究集中于将衍生物用作酶抑制剂,显示出治疗阿尔茨海默病和糖尿病等疾病的潜力。这突出了它们在药物化学和药物研究中的重要性 (Arfan 等,2018)。

新型化合物的合成

- 研究还涉及衍生自 (1-(4-甲氧基苄基)-1H-1,2,4-三唑-5-基)甲胺的新型化合物的合成。这些新化合物被研究用于各种应用,包括作为化学反应中的配体和作为潜在的治疗剂 (Tale、Gopula 和 Toradmal,2015)。

作用机制

Target of Action

The primary targets of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine are β-secretase (BACE) , Glycogen Synthase Kinase 3β (GSK3β) , and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine interacts with its targets by binding to them, leading to a reduction in their activity . This compound prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The affected pathways include the amyloidogenic pathway and the tau phosphorylation pathway . The compound’s action leads to a decrease in the formation of Aβ plaques and a reduction in tau phosphorylation, both of which are key features of AD pathophysiology .

Pharmacokinetics

The compound’s beneficial effects in preclinical ad-like models suggest that it has favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-YL)methanamine’s action include a decrease in Aβ formation and a reduction in tau phosphorylation . These effects are achieved through the downregulation of APP and BACE levels and the modulation of the GSK3β pathway .

Action Environment

安全和危害

未来方向

A study reported an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3 in good yield by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine 1 and p-methoxybenzaldehyde 2 . This methodology is distinguished by its operational easiness, short reaction time, isolation and purification of the aldimine intermediate is not required .

属性

IUPAC Name |

[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-10-4-2-9(3-5-10)7-15-11(6-12)13-8-14-15/h2-5,8H,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEZJNZKVYUJRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=NC=N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441426 |

Source

|

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199014-16-9 |

Source

|

| Record name | 1-{1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)